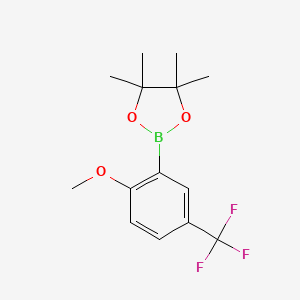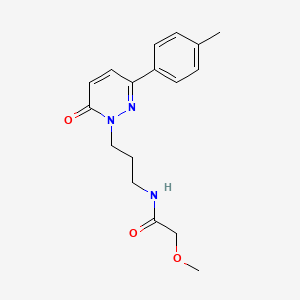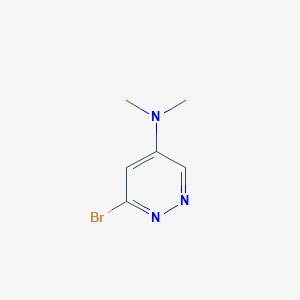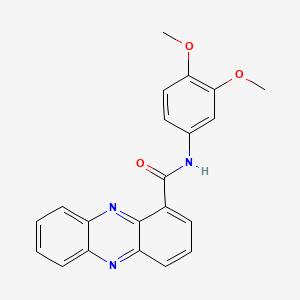![molecular formula C19H22FN5O2 B2965846 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide CAS No. 922009-46-9](/img/structure/B2965846.png)
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are often used in the development of new drugs due to their diverse biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction . This would provide information on the arrangement of atoms in the molecule and any functional groups present.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Pyrazolo[3,4-d]pyrimidines can participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research on similar fluorine-substituted pyrazolo and pyrimidine derivatives indicates a wide range of synthetic approaches and potential biological activities. For instance, compounds with fluorine substitutions on the pyrazolo[1,5-a]pyrimidine scaffold have been synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes. Such compounds, including fluoroalkyl and fluoroalkynyl analogues, have displayed subnanomolar affinity for TSPO, comparable to known ligands, and have been explored as in vivo PET radiotracers for neuroinflammation (Damont et al., 2015).
Anticancer Applications
Fluorine-containing heterocyclic compounds, such as those with pyrazolo[3,4-d]pyrimidine cores, have been synthesized and tested for anticancer activity. Certain derivatives have demonstrated efficacy against various cancer cell lines, suggesting the potential of these compounds in anticancer drug development. The structural features, including the presence of fluorine atoms and specific substituents, play a significant role in determining the compounds' biological activities and their selectivity towards different cancer types (Hammam et al., 2005).
Imaging and Diagnostic Applications
Fluorine-18 labeled pyrazolo[1,5-a]pyrimidine derivatives have been explored for their potential in positron emission tomography (PET) imaging, particularly in detecting tumors. These compounds, designed with specific fluorine substitutions, have shown promising results in in vitro and in vivo studies for tumor imaging, indicating their utility in diagnostic applications and cancer research (Xu et al., 2011).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
It is likely that it interacts with its targets in a manner similar to other compounds with similar structures .
Pharmacokinetics
Similar compounds have been found to have poor bioavailability due to their arginine mimetic nature .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-2-3-8-17(26)21-9-10-25-18-15(11-23-25)19(27)24(13-22-18)12-14-6-4-5-7-16(14)20/h4-7,11,13H,2-3,8-10,12H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCDYINJBNQXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965768.png)




![4-acetyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2965775.png)
![3-Oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B2965777.png)




![4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride](/img/structure/B2965786.png)